"Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" molecular weight
"Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational requirement. Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a small molecule whose utility and development potential are intrinsically linked to its exact physicochemical properties. The molecular weight of a compound is one of its most fundamental characteristics, serving as a primary identifier and a critical parameter for virtually all subsequent analytical and formulation activities.
This guide provides an in-depth exploration of the molecular weight of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, moving beyond a simple statement of the value. As a senior application scientist, the objective here is not just to provide a number, but to detail the robust, multi-faceted analytical approach required to determine and, more importantly, confirm this value with the high degree of certainty demanded by regulatory bodies and scientific rigor. We will delve into the theoretical basis, the gold-standard experimental methodologies, and the validation frameworks that ensure data integrity and trustworthiness.
Compound Profile: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Before proceeding to analytical methodologies, it is essential to establish the compound's identity through its known properties. This information serves as the benchmark against which all experimental results are compared.
| Property | Value | Source |
| CAS Number | 898752-28-8 | |
| Molecular Formula | C₁₅H₁₈F₂O₃ | |
| Molecular Weight | 284.31 g/mol | |
| MDL Number | MFCD01320244 | |
| Hazard | Irritant |
The molecular formula, C₁₅H₁₈F₂O₃, is the cornerstone from which the theoretical molecular weight is derived. The value of 284.31 g/mol is the calculated average molecular mass based on the natural isotopic abundance of its constituent elements. However, in high-precision analytical chemistry, particularly in mass spectrometry, the monoisotopic mass is often the experimentally observed value.
Theoretical Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:
-
(15 x Carbon) + (18 x Hydrogen) + (2 x Fluorine) + (3 x Oxygen)
-
(15 x 12.011) + (18 x 1.008) + (2 x 18.998) + (3 x 15.999) ≈ 284.31 u
This theoretical value must be unequivocally confirmed through empirical measurement.
Workflow for Compound Characterization
A robust characterization of a small molecule like Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate involves a multi-technique approach to confirm both its structure and mass. The following workflow illustrates the logical progression from sample reception to final data validation.
Caption: Overall workflow for the characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate.
Part 1: Experimental Determination via Mass Spectrometry
Mass spectrometry (MS) is the premier analytical technique for measuring the mass-to-charge ratio (m/z) of ions, making it the most direct and accurate method for determining the molecular weight of a compound.[1][2][3] In a typical MS procedure, a sample is ionized, and these ions are then separated based on their m/z ratio by a mass analyzer and detected.[1]
The goal is to identify the molecular ion peak (M+), which corresponds to the mass of the intact molecule minus one electron. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[4]
Detailed Experimental Protocol: LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing pharmaceutical compounds, offering both separation and sensitive detection.[5]
1. Objective: To determine the accurate molecular weight of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate and confirm its elemental composition.
2. Materials & Instrumentation:
-
Sample: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, >98% purity.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
3. Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in the ionization process.
4. LC-MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Full scan mode with high resolution (>10,000).
5. Data Analysis:
-
The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ m/z: 284.31 (Molecular Weight) + 1.0078 (Proton Mass) = 285.3178.
-
The acquired high-resolution mass spectrum should be examined for a peak corresponding to this m/z value.
-
The isotopic pattern of the peak should also be analyzed to confirm the presence of 15 carbon atoms.
Workflow for Mass Spectrometry Analysis
Caption: Step-by-step workflow for the LC-MS based determination of molecular weight.
Part 2: Structural Confirmation via NMR Spectroscopy
While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the structural context.[6][7] It is an indispensable tool for the unambiguous structural elucidation of organic compounds.[6][8][9] By confirming the chemical structure, NMR validates the molecular formula from which the molecular weight is calculated.
For Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate (C₁₅H₁₈F₂O₃), both ¹H NMR and ¹³C NMR spectra would yield characteristic signals that must align with the proposed structure.
-
¹H NMR Analysis: This technique provides information about the different chemical environments of hydrogen atoms. The spectrum for this molecule should show distinct signals for the ethyl group protons, the aliphatic chain protons, and the aromatic protons on the difluorophenyl ring. The splitting patterns (spin-spin coupling) will confirm the connectivity between adjacent protons.
-
¹³C NMR Analysis: This provides information on the carbon framework of the molecule.[7] The spectrum should show 15 distinct carbon signals (or fewer if there is symmetry), including characteristic shifts for the carbonyl carbon, the ester carbon, the aliphatic carbons, and the aromatic carbons. The carbons bonded to fluorine will show characteristic C-F coupling.
The combination of MS and NMR data provides an exceptionally high level of confidence. The MS confirms the mass and elemental formula, while the NMR confirms the specific isomeric structure.
Part 3: Method Validation and Scientific Integrity
A cornerstone of scientific integrity in a regulated environment is the validation of analytical procedures. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] For the determination of molecular weight, the validation ensures that the chosen method is accurate, precise, and specific. Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline for the Validation of Analytical Procedures.[10][11]
Key Validation Parameters
The following parameters must be assessed to validate the LC-MS method described above:
| Parameter | Description | Acceptance Criteria Example |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] | The mass signal for the analyte should be unique and resolved from any impurities or matrix components. |
| Accuracy | The closeness of test results obtained by the method to the true value.[12][13] | The measured mass should be within 5 ppm of the theoretical mass. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] | The relative standard deviation (RSD) of mass measurements from replicate injections should be < 1%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent mass accuracy when flow rate is varied by ±5% or column temperature by ±2°C. |
By rigorously validating the analytical method, we create a self-validating system where the trustworthiness of the results is inherent to the process itself.[14]
Conclusion
The molecular weight of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is authoritatively established as 284.31 g/mol , based on its molecular formula C₁₅H₁₈F₂O₃. This guide has demonstrated that asserting this value in a scientific and regulatory context requires more than a theoretical calculation. It necessitates a comprehensive analytical strategy grounded in high-resolution mass spectrometry for direct mass determination and NMR spectroscopy for structural verification.
The causality behind this dual-pronged approach is clear: mass spectrometry provides the "what" (the mass), while NMR provides the "how" (the structure). Furthermore, embedding these expert techniques within a robust validation framework, as prescribed by ICH guidelines, ensures that the generated data is accurate, reliable, and trustworthy. This rigorous, evidence-based approach is fundamental to advancing drug development programs and meeting the stringent quality standards of the pharmaceutical industry.
References
-
Mass spectrometry - Wikipedia . Wikipedia. [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation . Emery Pharma. [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Rondaxe. [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. [Link]
-
16: Molecular Mass Spectrometry . Chemistry LibreTexts. [Link]
-
Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs . LCGC International. [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide . Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]
-
Mass Spectrometry . Michigan State University Department of Chemistry. [Link]
Sources
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jchps.com [jchps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bbhegdecollege.com [bbhegdecollege.com]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. fda.gov [fda.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. upm-inc.com [upm-inc.com]
